N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide is a useful research compound. Its molecular formula is C18H23BrFN3O4 and its molecular weight is 444.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.08560 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Research
Several studies focus on the synthesis and potential pharmaceutical applications of compounds similar to N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide. These compounds are often synthesized for use in metabolic studies or as potential radiotracers for medical imaging.
Synthesis for Metabolic Studies : Nakatsuka, Kawahara, and Yoshitake (1981) synthesized a neuroleptic agent involving a similar compound for use in metabolic studies. Their synthesis involved a series of reactions including the Mannich reaction and Grignard reaction (Nakatsuka, Kawahara, & Yoshitake, 1981).
PET Radiotracer Development : Katoch-Rouse and Horti (2003) developed a radiotracer for studying cannabinoid receptors in the brain using positron emission tomography (PET), using a similar fluorinated compound (Katoch-Rouse & Horti, 2003).
Neuroleptic Agent Development : Westaway et al. (2009) discovered a novel small molecule motilin receptor agonist, structurally similar to the compound , showing promise in gastrointestinal transit models (Westaway et al., 2009).
Synthesis and Characterization for Therapeutic Applications
Compounds structurally related to this compound have been synthesized and characterized for their potential therapeutic applications.
Synthesis of Fluorinated Heterocyclic Amino Acids : Van Hende et al. (2009) explored synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, a fluorinated beta-amino acid with high potential in medicinal chemistry, closely related to the compound (Van Hende et al., 2009).
Anti-Leukemia Activity Measurement : Yang et al. (2009) synthesized and measured the anti-leukemia activity of compounds structurally similar, indicating potential bioactivity against leukemia (Yang et al., 2009).
Crystal Structure Analysis
Research on crystal structure analysis of related compounds aids in understanding their properties and potential applications.
Crystal Structures of Related Compounds : Shalaby et al. (2014) synthesized and analyzed the crystal structures of related pyridinecarboxylates, providing insights into their structural properties (Shalaby et al., 2014).
Calcium-Channel-Blocking and Antihypertensive Activity : Shanklin et al. (1991) synthesized compounds with fluoro substituents for evaluating their calcium-channel-blocking and antihypertensive activity, relevant to compounds similar to the one (Shanklin et al., 1991).
Propriétés
IUPAC Name |
tert-butyl 4-[2-(3-bromo-4-fluorophenyl)imino-2-(hydroxyamino)acetyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrFN3O4/c1-18(2,3)27-17(25)23-8-6-11(7-9-23)15(24)16(22-26)21-12-4-5-14(20)13(19)10-12/h4-5,10-11,26H,6-9H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTAGQZGQRMBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(=NC2=CC(=C(C=C2)F)Br)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.